1,3-Diiodobenzene

Übersicht

Beschreibung

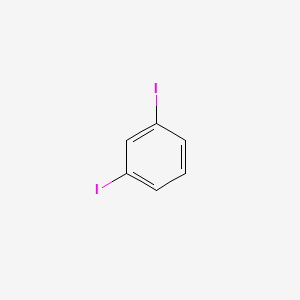

1,3-Diiodobenzene is a halogenated benzene derivative with the molecular formula C6H4I2. It is a colorless to pale yellow crystalline solid that is insoluble in water but soluble in organic solvents like chloroform and hot methanol . This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Diiodobenzene can be synthesized through several methods:

Diazotization of Aniline: Aniline is first diazotized using hydrochloric acid and sodium nitrite.

Direct Iodination: Benzene can be directly iodinated using iodine and nitric acid under reflux conditions.

Industrial Production Methods

Industrial production of this compound typically involves the diazotization method due to its efficiency and scalability. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Ullmann Coupling on Metallic Surfaces

1,3-Diiodobenzene undergoes Ullmann coupling on Cu(111) surfaces under ultra-high vacuum (UHV) conditions. This reaction produces highly ordered polyphenylene structures adsorbed atop a closed iodine monolayer. Key findings include:

This reaction is exceptional due to the absence of byproducts and the formation of spatially controlled architectures, highlighting its utility in on-surface synthesis .

Sonogashira Cross-Coupling

Pd-catalyzed Sonogashira coupling with terminal alkynes yields π-conjugated systems. For example, reactions with 1-hexyne produce mono- and bis-acetylene derivatives:

| Substrate | Catalyst | Products | Yield |

|---|---|---|---|

| 1-Hexyne | Pd₂(dba)₃, K₂CO₃ | 1,3-Di(hex-1-yn-1-yl)benzene (C₁₈H₂₂) | 58% |

| 1-Hexyne | Pd₂(dba)₃, K₂CO₃ | 1-(Hex-1-yn-1-yl)-3-iodobenzene | 22% |

Reaction conditions involve chlorobenzene as an additive and ethanol as the solvent at room temperature .

Suzuki-Miyaura Coupling

This compound participates in Suzuki reactions with arylboronic acids to form biaryl derivatives. A representative example includes:

| Reagents | Catalyst | Solvent | Product |

|---|---|---|---|

| Phenylboronic acid | CuI, DABCO, TBAB | Not reported | 3,5-Bis(perfluorodecyl)phenylboronic acid |

This reaction is critical for synthesizing functionalized aromatic systems with applications in materials science .

Ipso-Substitution Reactions

This compound undergoes ipso-iododecarboxylation to generate halogenated derivatives. Examples include:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| N-Iodosuccinamide (NIS) | DCE, 100W tungsten lamp, 24h | 1-Chloro-2,3-diiodobenzene | 83% |

| NIS | DCE, reflux | 1-Bromo-2,3-diiodobenzene | 80% |

These reactions proceed via radical intermediates, with iodine substituents directing regioselectivity .

Surface Adsorption and Reactivity

This compound exhibits distinct adsorption behavior on MoS₂(0001) surfaces compared to its isomers:

| Isomer | Adsorption Rate | Key Factor |

|---|---|---|

| This compound | High | Frontier orbital symmetry match |

| 1,2-/1,4-Diiodobenzene | Low | Symmetry mismatch |

Defects on the MoS₂ surface reduce the adsorption selectivity, enabling faster reactions for 1,2- and 1,4-isomers .

Thiophene Coupling

Reactions with 2-methylthiophene using Ir/Ag₂CO₃ catalysts yield meta-linked thiophene-benzene-thiophene triads:

| Catalyst | Conditions | Product | Application |

|---|---|---|---|

| Ir/Ag₂CO₃ | Not reported | Meta-linked C₁₃H₁₀S₂ | Organic electronic materials |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- On-Surface Ullmann Coupling: 1,3-Diiodobenzene has been utilized in the study of Ullmann coupling reactions on surfaces . Ullmann coupling is a chemical reaction used to form carbon-carbon bonds between two aryl halides in the presence of a metal catalyst. Specifically, this compound has been studied on Cu(111) surfaces in ultra-high vacuum (UHV) using in situ Scanning Tunneling Microscopy (STM) at room temperature .

- Adsorption Studies: The adsorption of this compound on copper surfaces has been computationally modeled using density functional theory, including van der Waals interactions . These studies explore the adsorption energies and structures of various possible configurations of the physisorbed molecule on Cu(110) surfaces . The simulations also generate STM images to predict experimental observations, revealing that the adsorption process can induce distortions in the molecular structure and symmetry breakdown .

- Organic Synthesis: this compound is employed as a reagent in organic synthesis . For example, it can undergo coupling reactions with other molecules to form more complex structures . this compound undergoes coupling with 2-methylthiophene in the presence of Ir/Ag2CO3 to afford meta-linked isomer of thiophene-benzene-thiophene triad . It serves as a precursor in the synthesis of various organic compounds, including more complex halogenated arenes .

- Metal-Halogen Exchange Reactions: this compound can be synthesized using metal-halogen exchange reactions. For example, it has been prepared and isolated as a white solid with a 68% yield using a general procedure for metal-halogen exchange .

- Synthesis of Triiodobenzenes: this compound serves as an intermediate in the synthesis of more complex molecules such as 1,2,3-triiodoarenes .

Hazard Information

This compound is classified as hazardous and has the following hazard classifications :

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

- Target Organs: Respiratory system

Wirkmechanismus

The mechanism of action of 1,3-diiodobenzene primarily involves its reactivity as a halogenated benzene derivative. The iodine atoms in the compound are highly reactive, making it suitable for various substitution and coupling reactions. These reactions often proceed through the formation of intermediates, such as phenylmagnesium iodide in Grignard reactions, which then undergo further transformations to yield the desired products .

Vergleich Mit ähnlichen Verbindungen

1,3-Diiodobenzene can be compared with other diiodobenzene isomers and halogenated benzenes:

1,2-Diiodobenzene: This isomer has iodine atoms at the 1 and 2 positions on the benzene ring.

1,4-Diiodobenzene: This isomer has iodine atoms at the 1 and 4 positions, leading to different reactivity patterns compared to this compound.

Monoiodobenzene: This compound has only one iodine atom on the benzene ring, making it less reactive in substitution reactions compared to diiodobenzenes.

This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in organic synthesis and other fields.

Biologische Aktivität

1,3-Diiodobenzene (C₆H₄I₂), also known as meta-diiodobenzene, is an aromatic compound featuring two iodine substituents on a benzene ring. Its unique structure imparts significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and findings from recent research.

This compound exhibits a range of biological activities attributed to its ability to interact with various cellular targets. The presence of iodine atoms enhances its reactivity and ability to form complexes with proteins and nucleic acids. Key mechanisms include:

- Inhibition of Protein Kinases : Research indicates that derivatives of this compound can inhibit serine/threonine protein kinases, which play crucial roles in signaling pathways related to cancer development .

- Antimicrobial Properties : Studies have shown that compounds derived from this compound exhibit antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

Case Studies and Research Findings

Recent studies have investigated the biological activity of this compound and its derivatives. Below are notable findings:

- Cancer Cell Proliferation : A study explored the effects of this compound on cancer cell lines. The compound was found to inhibit cell proliferation in a dose-dependent manner, demonstrating its potential as an anticancer agent .

- Ullmann Coupling Reactions : Research on the Ullmann coupling of this compound on copper surfaces revealed insights into its reactivity and potential applications in organic synthesis. This process has implications for developing new materials with biological activity .

Data Table: Summary of Biological Activity Studies

Computational Studies

Computational studies have been employed to model the interactions of this compound with biological targets. These studies utilize quantum mechanical methods to predict molecular behavior under various conditions.

- NMR Properties : Advanced computational methods have been used to assess the NMR properties of this compound, providing insights into its structural characteristics and potential interactions with biomolecules .

- Adsorption Studies : Theoretical models have been developed to understand the adsorption behavior of this compound on metal surfaces, which is critical for applications in catalysis and material science .

Eigenschaften

IUPAC Name |

1,3-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4I2/c7-5-2-1-3-6(8)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPQFQUXAJOWNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060811 | |

| Record name | Benzene, 1,3-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-00-6 | |

| Record name | 1,3-Diiodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-diiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,3-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-diiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Diiodobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYA3RT2SVY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.